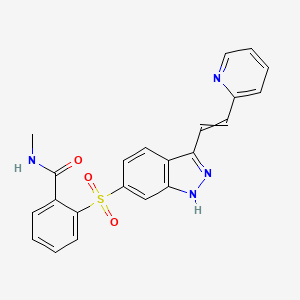

Axitinib sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Axitinib sulfone is a derivative of axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. This compound, being a metabolite of axitinib, retains some of its parent compound’s properties and is of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of axitinib involves multiple steps, including key coupling reactions. The first-generation route developed by Pfizer utilized two palladium-catalyzed coupling reactions. more recent methods have employed copper-catalyzed coupling reactions, which are more economical and practical. The synthesis involves selecting optimal ligands, solvents, and other conditions to achieve high yield and purity .

Industrial Production Methods: Industrial production of axitinib and its derivatives, including axitinib sulfone, typically involves large-scale synthesis using the optimized copper-catalyzed coupling reactions. The process is scaled up to produce significant quantities of the active pharmaceutical ingredient with high purity .

Chemical Reactions Analysis

Types of Reactions: Axitinib sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive metabolites.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions are carefully controlled to ensure the desired transformation without degrading the compound .

Major Products Formed: The major products formed from the reactions of this compound include its sulfoxide and glucuronide derivatives. These metabolites are pharmacologically inactive but are crucial for the compound’s elimination from the body .

Scientific Research Applications

Axitinib sulfone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of oxidation and reduction reactions. In biology and medicine, this compound is investigated for its potential effects on angiogenesis and tumor growth. It is also used in the development of new therapeutic agents targeting VEGFRs .

Mechanism of Action

Axitinib sulfone exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks angiogenesis, tumor growth, and metastasis. The compound’s mechanism of action involves binding to the ATP-binding site of these receptors, preventing their activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to axitinib sulfone include other VEGFR inhibitors such as sunitinib, vorolanib, and sorafenib. These compounds also target VEGFRs and exhibit anti-angiogenic properties .

Uniqueness: this compound is unique in its high selectivity and potency for VEGFR inhibition. Compared to other similar compounds, this compound has a higher binding affinity and greater efficacy in inhibiting angiogenesis and tumor growth. This makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name |

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfonyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-23-22(27)18-7-2-3-8-21(18)30(28,29)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHVZPNZJDOMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.